molecular formula C30H28N2O4 B12197666 3-{6-[(2-methylprop-2-en-1-yl)oxy]-4-oxo-2-{(E)-2-[4-(propan-2-yl)phenyl]ethenyl}quinazolin-3(4H)-yl}benzoic acid

3-{6-[(2-methylprop-2-en-1-yl)oxy]-4-oxo-2-{(E)-2-[4-(propan-2-yl)phenyl]ethenyl}quinazolin-3(4H)-yl}benzoic acid

Cat. No.: B12197666
M. Wt: 480.6 g/mol
InChI Key: LHFIMCODWHVLFT-XNTDXEJSSA-N
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Description

3-{6-[(2-methylprop-2-en-1-yl)oxy]-4-oxo-2-{(E)-2-[4-(propan-2-yl)phenyl]ethenyl}quinazolin-3(4H)-yl}benzoic acid is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{6-[(2-methylprop-2-en-1-yl)oxy]-4-oxo-2-{(E)-2-[4-(propan-2-yl)phenyl]ethenyl}quinazolin-3(4H)-yl}benzoic acid involves multiple steps, starting from readily available starting materials. The key steps typically include:

    Formation of the Quinazolinone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Ethenyl Group: The ethenyl group can be introduced via a Heck reaction, using palladium catalysts and suitable ligands.

    Attachment of the Benzoic Acid Moiety: This step often involves esterification followed by hydrolysis to yield the final benzoic acid derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-{6-[(2-methylprop-2-en-1-yl)oxy]-4-oxo-2-{(E)-2-[4-(propan-2-yl)phenyl]ethenyl}quinazolin-3(4H)-yl}benzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated analogs.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying biological processes or as a lead compound for drug discovery.

    Medicine: The compound could have therapeutic potential, particularly if it exhibits biological activity against specific targets.

    Industry: It might be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 3-{6-[(2-methylprop-2-en-1-yl)oxy]-4-oxo-2-{(E)-2-[4-(propan-2-yl)phenyl]ethenyl}quinazolin-3(4H)-yl}benzoic acid depends on its specific interactions with molecular targets. These interactions could involve binding to enzymes, receptors, or other proteins, leading to modulation of their activity. The pathways involved might include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2-methylprop-2-en-1-yl)oxy]benzoic acid
  • 3-[(2-methylprop-2-en-1-yl)oxy]benzoic acid

Uniqueness

3-{6-[(2-methylprop-2-en-1-yl)oxy]-4-oxo-2-{(E)-2-[4-(propan-2-yl)phenyl]ethenyl}quinazolin-3(4H)-yl}benzoic acid is unique due to its specific combination of functional groups and structural features. This uniqueness can result in distinct chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C30H28N2O4

Molecular Weight

480.6 g/mol

IUPAC Name

3-[6-(2-methylprop-2-enoxy)-4-oxo-2-[(E)-2-(4-propan-2-ylphenyl)ethenyl]quinazolin-3-yl]benzoic acid

InChI

InChI=1S/C30H28N2O4/c1-19(2)18-36-25-13-14-27-26(17-25)29(33)32(24-7-5-6-23(16-24)30(34)35)28(31-27)15-10-21-8-11-22(12-9-21)20(3)4/h5-17,20H,1,18H2,2-4H3,(H,34,35)/b15-10+

InChI Key

LHFIMCODWHVLFT-XNTDXEJSSA-N

Isomeric SMILES

CC(C)C1=CC=C(C=C1)/C=C/C2=NC3=C(C=C(C=C3)OCC(=C)C)C(=O)N2C4=CC=CC(=C4)C(=O)O

Canonical SMILES

CC(C)C1=CC=C(C=C1)C=CC2=NC3=C(C=C(C=C3)OCC(=C)C)C(=O)N2C4=CC=CC(=C4)C(=O)O

Origin of Product

United States

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